molecular formula C7H5BrCl2N2O B6259960 5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride CAS No. 1423025-62-0

5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride

Cat. No.: B6259960
CAS No.: 1423025-62-0
M. Wt: 283.9
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride is a chemical compound with the molecular formula C7H5BrCl2N2O It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-chloroaniline with cyanogen bromide in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (around 60°C) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1,3-benzoxazol-2-amine: Lacks the chlorine substituent at the 7-position.

    7-chloro-1,3-benzoxazol-2-amine: Lacks the bromine substituent at the 5-position.

    5-chloro-1,3-benzoxazol-2-amine: Lacks the bromine substituent at the 7-position.

Uniqueness

5-bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride is unique due to the presence of both bromine and chlorine substituents on the benzoxazole ring. This dual substitution pattern can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for the development of new chemical entities.

Properties

CAS No.

1423025-62-0

Molecular Formula

C7H5BrCl2N2O

Molecular Weight

283.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.